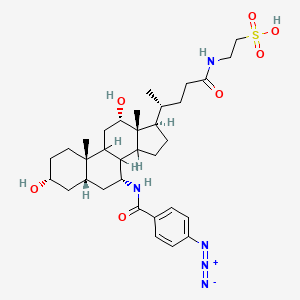
2-(((3alpha,5beta,7alpha,12alpha)-7-((4-Azidobenzoyl)amino)-3,12-dihydroxy-24-oxocholan-24-yl)amino)ethanesulfonic acid
概要
説明
2-(((3alpha,5beta,7alpha,12alpha)-7-((4-Azidobenzoyl)amino)-3,12-dihydroxy-24-oxocholan-24-yl)amino)ethanesulfonic acid, also known as abiraterone acetate, is a synthetic steroidal compound used primarily in the treatment of prostate cancer. It functions as an inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1), which is crucial in the production of androgens. By inhibiting this enzyme, abiraterone acetate reduces the levels of androgens, which can stimulate the growth of prostate cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of abiraterone acetate involves several steps, starting from commercially available steroids. The key steps include:
Oxidation: The starting steroid undergoes oxidation to introduce a ketone group.
Acetylation: The ketone is then acetylated to form the acetate ester.
Cyclization: The intermediate undergoes cyclization to form the core structure of abiraterone acetate.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of abiraterone acetate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to the synthetic steps mentioned above.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.
化学反応の分析
Types of Reactions
Abiraterone acetate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield abiraterone acetate .
科学的研究の応用
Abiraterone acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of steroidal synthesis and reactions.
Biology: Investigated for its role in inhibiting androgen production and its effects on prostate cancer cells.
Medicine: Widely used in the treatment of metastatic castration-resistant prostate cancer.
Industry: Utilized in the pharmaceutical industry for the production of anti-cancer drugs
作用機序
Abiraterone acetate exerts its effects by inhibiting the enzyme cytochrome P450 17A1 (CYP17A1). This enzyme is involved in the biosynthesis of androgens, which are hormones that can promote the growth of prostate cancer cells. By inhibiting CYP17A1, abiraterone acetate reduces androgen levels, thereby slowing the growth of cancer cells. The molecular targets include the androgen receptor pathway and various downstream signaling pathways .
類似化合物との比較
Similar Compounds
Finasteride: Another inhibitor of androgen production, used primarily for benign prostatic hyperplasia.
Dutasteride: Similar to finasteride but inhibits multiple enzymes involved in androgen production.
Enzalutamide: An androgen receptor inhibitor used in the treatment of prostate cancer
Uniqueness
Abiraterone acetate is unique in its ability to inhibit CYP17A1, making it highly effective in reducing androgen levels. Unlike finasteride and dutasteride, which primarily target 5-alpha-reductase, abiraterone acetate targets a different enzyme in the androgen biosynthesis pathway. This makes it particularly effective in treating advanced stages of prostate cancer .
特性
CAS番号 |
125378-99-6 |
|---|---|
分子式 |
C33H49N5O7S |
分子量 |
659.8 g/mol |
IUPAC名 |
2-[[(4R)-4-[(3R,5R,7R,10S,12S,13R,17R)-7-[(4-azidobenzoyl)amino]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C33H49N5O7S/c1-19(4-11-29(41)35-14-15-46(43,44)45)24-9-10-25-30-26(18-28(40)33(24,25)3)32(2)13-12-23(39)16-21(32)17-27(30)36-31(42)20-5-7-22(8-6-20)37-38-34/h5-8,19,21,23-28,30,39-40H,4,9-18H2,1-3H3,(H,35,41)(H,36,42)(H,43,44,45)/t19-,21+,23-,24-,25?,26?,27-,28+,30?,32+,33-/m1/s1 |
InChIキー |
AKTCPEQKKNHWEG-YHVVQYQXSA-N |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC(=O)C5=CC=C(C=C5)N=[N+]=[N-])O)C |
異性体SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)NC(=O)C5=CC=C(C=C5)N=[N+]=[N-])O)C |
正規SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC(=O)C5=CC=C(C=C5)N=[N+]=[N-])O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ABATC azidobenzamidotaurocholate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















